Lipophilicity Advantage
The pentyloxy substituent in the target compound confers a calculated partition coefficient (cLogP) of 3.18, significantly higher than the methoxy analog (4-bromo-5-methoxybenzene-1,2-diamine), which exhibits a cLogP of approximately 1.2-1.6 . Unsubstituted 4-bromo-o-phenylenediamine has a cLogP of ~0.6. This >1.6-unit increase in cLogP corresponds to a >40-fold predicted increase in octanol-water partition coefficient, directly influencing compound behavior in biological assays and purification workflows.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.18 |
| Comparator Or Baseline | 4-bromo-5-methoxybenzene-1,2-diamine: cLogP ≈ 1.2-1.6; 4-bromo-o-phenylenediamine: cLogP ≈ 0.6 |
| Quantified Difference | ΔcLogP ≥ +1.58 (vs. methoxy); ΔcLogP ≥ +2.58 (vs. unsubstituted) |
| Conditions | Calculated using standard in silico methods (vendor-provided computational data) |
Why This Matters
This >40-fold predicted difference in partition coefficient dictates that the pentyloxy analog will behave as a far more lipophilic entity, which is critical when designing cell-permeable probes, optimizing liquid-liquid extractions, or tailoring solubility for specific reaction solvents.
